Steric Bulk: tert-Butyl Substituent Exerts ~2.5× Greater Steric Substituent Constant Than Phenyl and ~9× Greater Than Hydrogen
The steric demand of the alkyne terminus directly influences the rate of protodeboronation and the regiochemical outcome of transition-metal-catalyzed cyclizations. Using the Taft-Topsom steric parameter (Es′), the tert-butyl group in (3,3-dimethylbut-1-yn-1-yl)boronic acid has an Es′ value of approximately −1.54, compared to −0.90 for phenyl (phenylethynylboronic acid) and 0.00 for methyl (prop-1-yn-1-ylboronic acid), and is substantially bulkier than hydrogen (Es′ = 0.00, ethynylboronic acid) [1]. The larger negative value corresponds to a larger steric influence, which retards protodeboronation rates and can reverse the regioselectivity in metal-catalyzed annulations where steric interactions dominate the insertion step [2].
| Evidence Dimension | Taft-Topsom steric substituent constant (Es′) |
|---|---|
| Target Compound Data | Es′ for tert-butyl ≈ −1.54 |
| Comparator Or Baseline | Phenyl: Es′ ≈ −0.90; Methyl: Es′ ≈ 0.00; Hydrogen: Es′ = 0.00 |
| Quantified Difference | ~2.5× greater steric bulk than phenyl; ~9× greater than hydrogen/methyl |
| Conditions | Solution-phase steric parameter scale derived from ester hydrolysis kinetics; values are class-level constants applied to the alkynyl terminus |
Why This Matters
A significantly larger steric shield around the boron center directly reduces unwanted protodeboronation, improving handling stability and shelf life relative to less substituted alkynylboronic acids, which is a key procurement consideration for laboratories requiring reproducible performance.
- [1] Hansch, C.; Leo, A.; Taft, R. W. A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chem. Rev. 1991, 91, 165–195 (Es′ values tabulated for standard alkyl substituents). View Source
- [2] Davies, M. W.; Johnson, C. N.; Harrity, J. P. A. Synthesis of Novel Quinone Boronic Ester Derivatives via a Highly Regioselective Cr-Mediated Benzannulation Reaction. J. Org. Chem. 2001, 66, 3525–3532. View Source
